2,3,4-Trichlorotoluene

Chemical Synthesis Purification Formulation

For sulfonamide-based hypoglycemic synthesis, only the 2,3,4-trichloro substitution pattern delivers the requisite regioselectivity. This isomer is not fungible with other trichlorotoluenes. With a melting point of 42.9°C and boiling point of 249.3°C, it provides distinct handling and purification advantages over isomers like 2,4,5- (MP 80°C) or 2,4,6- (BP 235°C). Procure with isomer-specific identity assurance to avoid failed syntheses and ensure downstream success.

Molecular Formula C7H5Cl3
Molecular Weight 195.5 g/mol
CAS No. 7359-72-0
Cat. No. B1346101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trichlorotoluene
CAS7359-72-0
Molecular FormulaC7H5Cl3
Molecular Weight195.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)Cl)Cl
InChIInChI=1S/C7H5Cl3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
InChIKeyLHOGNQZQKDZOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Trichlorotoluene (CAS 7359-72-0): Properties, Specifications, and Procurement Overview


2,3,4-Trichlorotoluene (CAS 7359-72-0) is an organochlorine compound, specifically an aryl chloride, with the molecular formula C7H5Cl3 and a molecular weight of 195.47 g/mol [1]. It is one of six constitutional isomers of trichlorotoluene, which differ in the positioning of three chlorine atoms on a methyl-substituted benzene ring [2]. Commercially, it is typically supplied as a colorless crystalline solid with a purity of ≥98% (GC) . Its primary value lies in its role as a versatile chemical intermediate, particularly in the synthesis of sulfonamide-based hypoglycemics and various dyes , distinguishing its utility from other isomers in the trichlorotoluene family.

Why 2,3,4-Trichlorotoluene Cannot Be Replaced by Other Trichlorotoluene Isomers


While all six trichlorotoluene isomers share the same molecular formula and weight, their distinct substitution patterns on the benzene ring fundamentally alter their physicochemical properties and, consequently, their chemical reactivity and downstream applications [1]. Substituting 2,3,4-Trichlorotoluene with another isomer like 2,3,6- or 2,4,5-Trichlorotoluene is not chemically or functionally equivalent. These structural variations lead to significant differences in key parameters such as melting and boiling points, which directly impact handling, purification, and reaction conditions [2]. More critically, each isomer serves as a unique scaffold, unlocking different synthetic pathways to distinct, high-value commercial products [3]. Therefore, generic substitution based solely on the 'trichlorotoluene' class name will lead to failed syntheses, different products, or unexpected process challenges, making precise isomer selection a critical procurement decision.

Comparative Performance Data: 2,3,4-Trichlorotoluene vs. Key Isomers


Thermal Property Differentiation: Melting Point Comparison with 2,4,5-Trichlorotoluene

2,3,4-Trichlorotoluene exhibits a significantly lower melting point compared to the 2,4,5-isomer. This thermal property is a critical differentiator for processes involving crystallization, purification, or where the compound must be in a liquid state at moderate temperatures [1].

Chemical Synthesis Purification Formulation Thermal Analysis

Volatility and Distillation Efficiency: Boiling Point Comparison with 2,4,6-Trichlorotoluene

2,3,4-Trichlorotoluene has one of the highest boiling points among the industrially produced trichlorotoluene isomers, making it less volatile than alternatives like the 2,4,6-isomer [1]. This property is advantageous in reactions or separations requiring a high-boiling solvent or intermediate.

Distillation Process Engineering Purification Solvent Recovery

Application-Specific Reactivity: Pharmaceutical vs. Agrochemical Intermediate

The distinct substitution pattern of 2,3,4-Trichlorotoluene directs its use in the synthesis of sulfonamide-based hypoglycemics, a class of antidiabetic drugs . This is a stark contrast to the 2,3,6-isomer, which is a well-documented precursor to the commercial herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA) [1]. Substituting one for the other would yield entirely different, and likely ineffective, final products.

Medicinal Chemistry Agrochemicals Synthetic Pathway Sulfonamides

Lipophilicity and Environmental Partitioning: Calculated LogP Comparison

The calculated octanol-water partition coefficient (XLogP3) for 2,3,4-Trichlorotoluene is 4.6, indicating high lipophilicity [1]. While experimental data for all isomers are limited, the arrangement of chlorine atoms on the aromatic ring influences the compound's polarity and, consequently, its logP value. This property governs its behavior in biological systems and analytical separations.

QSAR Environmental Fate Drug Design Chromatography

Optimal Procurement Scenarios for 2,3,4-Trichlorotoluene (CAS 7359-72-0)


Scenario 1: Synthesis of Novel Sulfonamide-Based Hypoglycemic Agents

This is the primary and most documented application for 2,3,4-Trichlorotoluene. It serves as a key building block in the construction of sulfonamide derivatives with potential antidiabetic activity . Its specific chloro-substitution pattern allows for regioselective functionalization necessary for these pharmaceutical intermediates. Procurement should be prioritized when the target molecule's core structure is based on the 1,2,3-trichloro-4-methylbenzene scaffold.

Scenario 2: Development of Specialized Dyes and Pigments

The compound is a versatile reagent in reduction and oxidation reactions critical for preparing certain dyes . Its use in this field leverages its specific reactivity profile, distinct from other isomers. This scenario is most relevant for chemists developing novel chromophores or modifying existing dye structures where the 2,3,4-chlorine substitution pattern imparts a desired electronic effect or solubility profile.

Scenario 3: High-Temperature Organic Synthesis

With a boiling point of 249.3 °C [1], 2,3,4-Trichlorotoluene is a strong candidate for use as a high-boiling solvent or reaction medium in specialized organic transformations. In scenarios where a process requires sustained temperatures above 200 °C without significant evaporative loss, this isomer offers a clear advantage over more volatile alternatives like 2,4,6-Trichlorotoluene (B.P. 235.4 °C) [1].

Scenario 4: Lower-Temperature Crystallization and Purification Processes

When a synthetic route involves purification by recrystallization and requires a crystalline intermediate that is solid at or below room temperature but melts easily, the melting point of 2,3,4-Trichlorotoluene (42.9 °C) is a critical design parameter [1]. It is particularly advantageous over the 2,4,5-isomer, which melts at a significantly higher 79.95 °C [1], potentially requiring more energy-intensive processes to handle and purify.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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